

Application Notes and Protocols: Desalting Proteins with Sephadex G-25 Columns

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex G-25 is a well-established size-exclusion chromatography medium used for group separations, effectively separating molecules with large size differences.^[1] A primary application of Sephadex G-25 is the desalting and buffer exchange of protein samples.^{[1][2]} This process efficiently removes low molecular weight substances, such as salts, from protein solutions where the proteins have a molecular weight greater than 5,000 Da.^{[3][4]} The underlying principle involves the exclusion of larger protein molecules from the pores of the Sephadex beads, allowing them to pass through the column in the void volume, while smaller salt molecules are retained within the pores and elute later.^[1] This method offers a rapid and efficient alternative to dialysis.^[3]

This document provides detailed protocols for desalting proteins using pre-packed Sephadex G-25 spin columns and gravity-flow columns.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful protein desalting using Sephadex G-25 columns.

Table 1: Spin Column Parameters

Parameter	Recommendation
Sample Volume	20 - 180 μ L[5][6][7]
Centrifugation Speed	800 - 1,000 x g[5][7]
Equilibration Buffer Volume	400 μ L (repeated 5 times)[7]
Elution Time	2 - 3 minutes[5][7]

Table 2: Gravity Flow Column Parameters (General Guidance)

Parameter	Recommendation
Sample Volume	Up to 30% of the total bed volume[2][8]
Buffer Ionic Strength	Equivalent to ≥ 0.15 M NaCl to avoid ionic interactions[9]
Recommended Flow Rate	5 ml/min (for a 16/40 column)[9]
Protein Concentration	Up to 70 mg/mL[10]

Experimental Protocols

Protocol 1: Desalting Proteins using a Pre-packed Sephadex G-25 Spin Column

This protocol is designed for rapid desalting of small sample volumes.[6]

Materials:

- Pre-packed Sephadex G-25 spin column
- Microcentrifuge
- Collection tubes (1.5 mL and 2 mL)[5]
- Equilibration buffer (the desired final buffer for the protein sample)
- Protein sample (in a high salt buffer)

Methodology:

- Column Preparation: a. If the gel bed is dry or cracked, add approximately 300 μL of deionized water to rehydrate the column.[\[5\]](#) b. Vortex the spin column briefly to resuspend the medium.[\[7\]](#) c. Remove the bottom closure and loosen the screw cap.[\[7\]](#) d. Place the spin column into a 2 mL collection tube.[\[5\]](#) e. Centrifuge at 1,000 x g for 2 minutes to remove the storage solution. Discard the flow-through.[\[5\]](#)
- Column Equilibration: a. Place the spin column into a new 2 mL collection tube. b. Add 400 μL of the desired equilibration buffer to the top of the resin bed.[\[7\]](#) c. Centrifuge at 800 x g for 1 minute. Discard the flow-through.[\[7\]](#) d. Repeat the equilibration steps (2b and 2c) a total of five times to ensure complete buffer exchange.[\[7\]](#)
- Sample Application and Elution: a. Transfer the equilibrated spin column to a clean 1.5 mL microcentrifuge tube for sample collection.[\[5\]](#) b. Carefully and slowly apply the protein sample (typically 20-100 μL) to the center of the packed resin bed.[\[5\]](#) c. Centrifuge at 1,000 x g for 3 minutes to elute the desalted protein.[\[5\]](#) d. The purified, desalted protein sample is recovered in the 1.5 mL microcentrifuge tube. The volume will be approximately the same as the loaded sample volume.[\[5\]](#)

Protocol 2: Desalting Proteins using a Sephadex G-25 Gravity-Flow Column

This protocol is suitable for larger sample volumes and can be scaled.[\[11\]](#)

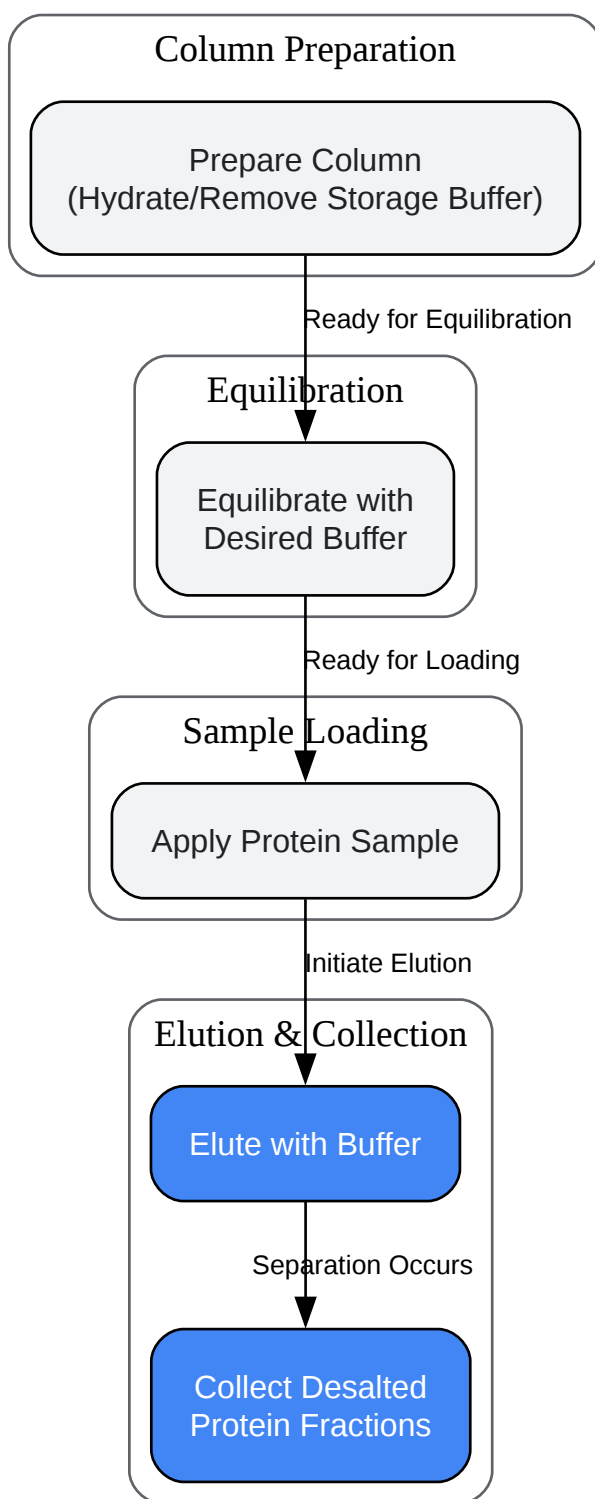
Materials:

- Sephadex G-25 medium (dry powder)[\[9\]](#)
- Chromatography column
- Equilibration buffer
- Protein sample

Methodology:

- **Column Packing and Preparation:** a. Swell the dry Sephadex G-25 powder in an excess of the equilibration buffer for at least 3 hours at room temperature.^[9] b. Prepare a slurry with a ratio of approximately 75% settled gel to 25% buffer.^[9] c. Pour the slurry into the column in one continuous motion to avoid introducing air bubbles.^[9] d. Allow the column to pack under gravity or at a defined flow rate.
- **Column Equilibration:** a. Wash the packed column with at least 2-3 column volumes of the equilibration buffer.^[2] This ensures the column is fully equilibrated with the desired buffer. b. Ensure the buffer level does not go below the top of the packed bed to prevent the column from drying out.
- **Sample Application:** a. Allow the buffer to drain until it reaches the top of the resin bed. b. Carefully apply the protein sample to the top of the resin bed. For optimal results, the sample volume should be up to 30% of the total column volume.^[2]^[8]
- **Elution:** a. Once the sample has entered the resin bed, add the equilibration buffer to the top of the column. b. Maintain a continuous flow of buffer through the column. c. Begin collecting fractions immediately. The larger protein molecules will elute first in the void volume, while the smaller salt molecules will be retained and elute later. d. Monitor the protein elution using a UV detector at 280 nm or by collecting fractions and performing a protein assay.

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for protein desalting using a Sephadex G-25 column.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. geneaid.com [geneaid.com]
- 6. 諾提亞生技 - G-25 Desalting spin columns [nautiagene.com]
- 7. products.advansta.com [products.advansta.com]
- 8. fishersci.it [fishersci.it]
- 9. prep-hplc.com [prep-hplc.com]
- 10. Performing a Separation with Sephadex® [sigmaaldrich.com]
- 11. labmartgh.com [labmartgh.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Desalting Proteins with Sephadex G-25 Columns]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231703#step-by-step-protocol-for-desalting-proteins-with-a-sephadex-g-25-column]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com